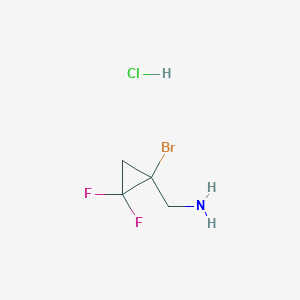

![molecular formula C22H18FN3S B2874335 N-苄基-2-[(2-氟苯基)甲硫基]喹唑啉-4-胺 CAS No. 688354-45-2](/img/structure/B2874335.png)

N-苄基-2-[(2-氟苯基)甲硫基]喹唑啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

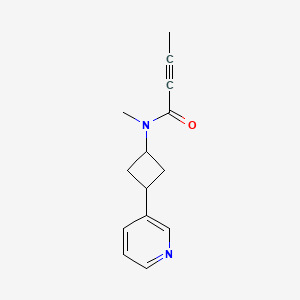

“N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine” is a chemical compound with the molecular formula C14H15FN . It is related to the class of compounds known as N-Benzyl-2-phenylethylamine derivatives . These compounds have been studied for their effects on the human brain and behavior, and have recently emerged as potentially promising agents in psychopharmacotherapy .

Synthesis Analysis

The synthesis of N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine and related compounds typically involves amination (arylation) reactions . A variety of methods have been reported, including the use of 2-amino-2-phenylpropanoate salts as the amine source, aromatic aldehydes undergoing an efficient decarboxylative transamination under very mild conditions .Molecular Structure Analysis

The molecular structure of N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine consists of a benzyl group (C6H5CH2), a fluorophenyl group (C6H4F), and a quinazolin-4-amine group . The exact mass of the compound is not specified in the search results .科学研究应用

Anti-Tumor Activity

Quinazoline derivatives, including “N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine”, have been studied for their anti-tumor activity . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549, and H1975) . Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .

Inhibition of Colony Formation and Migration

Further mechanism studies revealed that compound 22s could obviously inhibit the colony formation and migration of MGC-803 cells . This suggests that “N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine” could potentially be used to inhibit the spread of cancer cells.

Induction of Apoptosis

The compound 22s could induce apoptosis of MGC-803 cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells. This suggests that “N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine” could potentially be used to trigger apoptosis in cancer cells.

Cell Cycle Arrest

The compound 22s induced cell cycle arrest at G1-phase . This means that the compound could potentially be used to stop the growth of cancer cells by preventing them from progressing through the cell cycle.

Antibacterial Activity

Quinazolinone and quinazoline derivatives, including “N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine”, have shown significant antibacterial activity . This suggests that the compound could potentially be used in the development of new antibiotics.

Tyrosinase Inhibitory Activity

In a recent effort to look for the possible application of quinazolin-4(3H)-one as a tyrosinase inhibitor, 2–4-fluorophenyl-quinazolin-4(3H)-one was reported as a tyrosinase inhibitor with IC 50 = 120 ± 2 μM against tyrosinase in diphenolase activity . This suggests that “N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine” could potentially be used as a tyrosinase inhibitor, which could have applications in the treatment of certain skin conditions or in the cosmetics industry.

未来方向

The future directions for research on N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine and related compounds could include further investigation into their potential applications in psychopharmacotherapy . Additionally, more research could be done to fully understand their synthesis, chemical reactions, and physical and chemical properties.

作用机制

Target of Action

The primary target of N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in maintaining genomic stability and is involved in DNA repair, replication, and transcription .

Mode of Action

N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in DNA repair and replication processes .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to genomic instability, promoting the accumulation of mutations and potentially leading to cell death .

Pharmacokinetics

Similar quinazoline derivatives have been shown to exhibit good bioavailability .

Result of Action

The inhibition of WRN helicase by N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine can lead to genomic instability and the accumulation of DNA damage . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that rely on WRN helicase for survival .

Action Environment

Environmental factors such as oxidative stress and exposure to DNA-damaging agents can influence the action of N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine . These factors can increase DNA damage and replication stress, potentially enhancing the compound’s efficacy .

属性

IUPAC Name |

N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3S/c23-19-12-6-4-10-17(19)15-27-22-25-20-13-7-5-11-18(20)21(26-22)24-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZBAVILNZEVBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

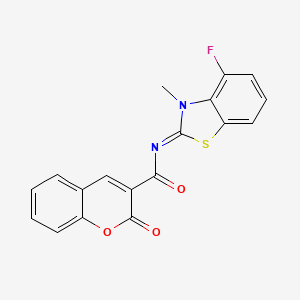

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2874257.png)

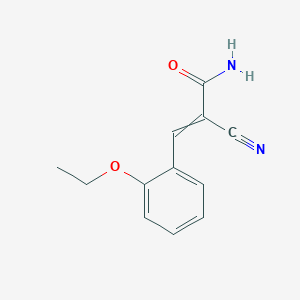

![7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2874259.png)

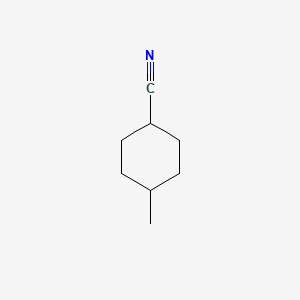

![Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2874260.png)

![Methyl 2-[[4-(3-methylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874261.png)

![N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2874271.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2874274.png)